molecular formula C9H11NO2 B584682 D-Phenyl-D5-alanine CAS No. 362049-55-6

D-Phenyl-D5-alanine

Katalognummer: B584682
CAS-Nummer: 362049-55-6
Molekulargewicht: 170.223
InChI-Schlüssel: COLNVLDHVKWLRT-NQJMBGHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Phenyl-D5-alanine (CAS 362049-55-6) is a deuterium-labeled derivative of D-phenylalanine, where five hydrogen atoms on the phenyl ring are replaced with deuterium (^2H). Its molecular formula is C₆D₅CH₂CH(NH₂)COOH, with a molecular weight of 170.22 g/mol and a deuterium enrichment of ≥98–99 atom% D . This isotopologue is widely used in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to trace biochemical pathways and quantify protein interactions without altering stereochemistry .

Wirkmechanismus

Target of Action

D-Phenylalanine-d5, also known as D-Phenyl-D5-alanine, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play a crucial role in various biochemical processes in the body.

Mode of Action

D-Phenylalanine-d5 interacts with its targets through a sodium-independent, high-affinity transport mechanism. This interaction involves large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with SLC3A2/4F2hc . This interaction leads to changes in cellular activities.

Biochemical Pathways

D-Phenylalanine-d5 is involved in the shikimate pathway , which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan . This pathway involves seven metabolic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into shikimate and ultimately chorismate . Chorismate serves as the branch point for dedicated aromatic amino acid biosynthesis .

Pharmacokinetics

It is known that d-phenylalanine-d5 is distributed to the various tissues of the body via the systemic circulation . It appears to cross the blood-brain barrier less efficiently than L-phenylalanine, and so a small amount of an ingested dose of D-Phenylalanine-d5 is excreted in the urine without penetrating the central nervous system .

Result of Action

D-Phenylalanine-d5 has been shown to increase fatty acid oxidation and mitochondrial biogenesis in Sprague-Dawley rats, which may be due to its ability to activate the receptor α . D-Phenylalanine-d5 also has an effect on insulin resistance, as it increases the expression of hydroxylase in liver tissue . Furthermore, D-Phenylalanine-d5 slows the action of the enzymes carboxypeptidase A or endorphinase and enkephalinase, which degrade endorphins, potentially helping to reduce pain .

Action Environment

The action, efficacy, and stability of D-Phenylalanine-d5 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, such as other amino acids or drugs . Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .

Biochemische Analyse

Biochemical Properties

D-Phenylalanine-d5 is involved in several biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall biochemical processes within the cell . For instance, D-Phenylalanine-d5 has been found to inhibit the development of biofilms in certain bacterial species, indicating its potential role in microbial interactions .

Cellular Effects

The effects of D-Phenylalanine-d5 on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, D-Phenylalanine-d5 is known to play a role in adrenergic and dopaminergic neurotransmission, which can lead to various effects on cell function .

Molecular Mechanism

At the molecular level, D-Phenylalanine-d5 exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, D-Phenylalanine-d5 has been found to interact with Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Phenylalanine-d5 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Phenylalanine-d5 can vary with different dosages in animal models . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Metabolic Pathways

D-Phenylalanine-d5 is involved in the phenylalanine metabolic pathway . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

D-Phenylalanine-d5 is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters such as the L-type amino acid transporter 1, which is involved in the transport of large neutral amino acids such as phenylalanine .

Subcellular Localization

The subcellular localization of D-Phenylalanine-d5 and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, D2 receptors, which interact with D-Phenylalanine-d5, have been found to be localized in discrete signaling sites along the plasma membrane .

Biologische Aktivität

D-Phenyl-D5-alanine is a deuterated derivative of phenylalanine, an essential amino acid. Its unique isotopic labeling with five deuterium atoms allows for various applications in biochemical research, particularly in studying metabolic pathways and enzyme interactions. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₉N₀₄
  • Molecular Weight : Approximately 270.34 g/mol
  • Structure : The compound features a phenyl group where five hydrogen atoms are replaced by deuterium, enhancing its utility in isotopic labeling applications .

Role in Neurotransmitter Synthesis

Phenylalanine is a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound can be used to trace the metabolic pathways of these neurotransmitters without interfering with normal biological processes due to its isotopic labeling .

Research indicates that this compound may have implications for studying conditions such as Parkinson's disease, where dopaminergic pathways are affected. By using this compound in positron emission tomography (PET) studies, researchers can visualize dopaminergic activity in the brain .

Applications in Research

This compound is primarily utilized in:

  • Isotopic Labeling : Its deuterated form allows researchers to track metabolic pathways without interference from naturally occurring isotopes.
  • Enzyme Interaction Studies : The compound aids in understanding enzyme specificity and substrate interactions within biological systems .

Study on Enzymatic Reactions

A study investigated the use of this compound in tracking enzymatic reactions. The labeled compound was incorporated into peptide synthesis, allowing for precise measurements of reaction kinetics and enzyme activity .

Neuroendocrine Activity

Research has shown that D-phenylalanine can act as a dopamine agonist, influencing neuroendocrine activity. In rodent models, exposure to deuterated compounds has been linked to alterations in hormone levels and metabolic processes . However, the relevance of these findings to human health remains under investigation.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaBiological Activity
This compoundC₁₄H₁₉N₀₄Used for tracing metabolic pathways; limited direct activity
L-PhenylalanineC₉H₁₁NO₂Precursor for neurotransmitters; implicated in mood regulation
DL-PhenylalanineC₉H₁₁NO₂Analgesic and antidepressant properties; mixed effects

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of D-Phenyl-D5-alanine to ensure high isotopic purity and yield?

  • Methodological Answer : Synthesis optimization requires rigorous control of reaction parameters (e.g., solvent deuteration, catalyst selection) and validation via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For deuterated analogs, ensure reagents like deuterated phenylalanine precursors (e.g., L-Phenyl-d5-alanine-2,3,3-d3) are ≥98 atom% D . Purification steps (e.g., HPLC with deuterated solvents) must minimize proton exchange. Document protocols in detail, including equipment specifications (e.g., inert atmosphere gloveboxes) to ensure reproducibility .

Q. What analytical techniques are most effective for characterizing deuterium distribution in this compound?

  • Methodological Answer : Use a combination of:

  • High-resolution MS : To confirm molecular weight and deuterium incorporation ratios.
  • 2H-NMR : To map deuterium positions and assess isotopic scrambling .
  • Isotopic ratio monitoring : Compare experimental data against theoretical isotopic patterns. Include raw spectral data in supplementary materials, annotated with integration values and signal assignments .

Q. How should researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Design accelerated degradation studies:

  • pH stability : Incubate samples in buffers (pH 2–12) and quantify degradation via LC-MS/MS.
  • Thermal stability : Use thermogravimetric analysis (TGA) to monitor mass loss.
  • Report uncertainties (e.g., ±0.5% atom% D drift after 72 hours) and statistical significance (p < 0.05) .

Advanced Research Questions

Q. What isotopic effects might this compound introduce in enzyme kinetics studies, and how can these be quantified?

  • Methodological Answer : Deuterium can alter binding affinity (Kd) or catalytic rates (kcat) due to increased bond strength (C-D vs. C-H). Use:

  • Isotope-edited FTIR : To measure vibrational frequency shifts in enzyme active sites.
  • Kinetic isotope effect (KIE) assays : Compare reaction rates between deuterated and non-deuterated substrates. Include error margins for KIE calculations (e.g., 1.2 ± 0.1) and discuss implications for mechanistic models .

Q. How can researchers resolve contradictory results when studying the metabolic stability of this compound across different biological models?

  • Methodological Answer : Address contradictions via:

  • Cross-model validation : Replicate experiments in in vitro (e.g., hepatocytes) and in vivo (e.g., rodent) systems.
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., interspecies cytochrome P450 differences).
  • Error source documentation : Distinguish methodological artifacts (e.g., isotopic dilution in cell media) from biological variability .

Q. What strategies are recommended for integrating this compound into isotopic tracing studies of neurotransmitter biosynthesis pathways?

  • Methodological Answer :

  • Pulse-chase experiments : Administer this compound to neuronal cultures and track incorporation into dopamine or serotonin via LC-MS.
  • Compartmental modeling : Use software like SAAM II to quantify isotopic flux rates.
  • Control for isotopic exchange : Include non-deuterated controls and validate tracer specificity via knockout cell lines .

Q. What computational modeling approaches are suitable for predicting isotopic effects of this compound in enzyme-substrate interactions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Parameterize force fields for deuterium (e.g., CHARMM36-D) to assess structural perturbations.
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate energy barriers for deuterated vs. protiated substrates.
  • Validation : Compare computational predictions with experimental KIE data .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers handle large datasets from deuterium tracing experiments involving this compound?

  • Methodological Answer :

  • Raw data archiving : Deposit MS/NMR spectra in repositories like Zenodo or Figshare.
  • Processed data presentation : Use heatmaps or time-course plots to visualize isotopic enrichment.
  • Statistical rigor : Apply false discovery rate (FDR) corrections for multi-omic analyses .

Q. What criteria should be used to evaluate the reliability of contradictory findings in deuterium metabolic imaging (DMI) studies using this compound?

  • Methodological Answer :

  • Reproducibility scoring : Assess if findings are replicated across ≥3 independent labs.
  • Bias minimization : Blind data analysis and use standardized protocols for sample preparation .

Q. How can isotopic impurities in this compound impact pharmacokinetic modeling, and how should these be reported?

  • Methodological Answer :
  • Quantify impurities : Use isotopic dilution assays to measure protiated contaminants.
  • Model adjustments : Incorporate impurity levels as covariates in compartmental models.
  • Transparency : Disclose impurity thresholds (e.g., <1% protiated species) in methods sections .

Q. Tables for Reference

Parameter Recommended Technique Key Considerations Evidence
Isotopic purity validationHigh-resolution MSUse internal standards (e.g., D-Phe-d8)
Deuterium positional analysis2H-NMRAvoid solvent proton exchange (e.g., use D2O)
Metabolic flux quantificationLC-MS/MS with isotopic tracingNormalize to cell count/protein content

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomeric Counterparts

  • L-Phenyl-D5-alanine (CAS 56253-90-8): Molecular formula: C₆D₅CH₂CH(NH₂)COOH (identical to D-Phenyl-D5-alanine but L-configuration). Applications: Used in studies requiring L-amino acid specificity, such as enzyme-substrate binding assays . Key difference: Enantiomeric purity (>98% for D-form vs. L-form) impacts biological activity in chiral environments .

Isotopic Variants with Additional Deuterium Substitution

  • This compound-2,3,3-d3 (CAS 1202064-02-5):
    • Molecular formula : C₆D₅CD₂CD(NH₂)COOH.
    • Deuterium content : 8 deuterium atoms (5 on phenyl ring, 3 on side chain).
    • Applications : Enhanced isotopic labeling for precise metabolic flux analysis in complex systems .
  • DL-Phenyl-D5-alanine-3,3-d2 (CAS 74228-83-4): Molecular formula: C₆D₅CH₂CD₂(NH₂)COOH. Deuterium content: 7 deuterium atoms (5 on phenyl ring, 2 on β-carbon). Applications: Racemic mixtures for non-stereoselective tracer studies .

N-Protected Derivatives

  • This compound-N-t-Boc (CAS 1213661-19-8): Molecular formula: C₁₄H₁₄D₅NO₄. Function: The tert-butoxycarbonyl (Boc) group protects the amino group during peptide synthesis. Purity: 99 atom% D; used in solid-phase peptide synthesis to minimize deuterium loss .
  • This compound-N-FMOC (CAS unlabelled 86123-10-6):
    • Function : Fluorenylmethyloxycarbonyl (FMOC) protection enables modern automated peptide synthesis .

Non-Deuterated Analogues

  • D-Phenylalanine (CAS 673-06-3): Molecular formula: C₉H₁₁NO₂. Key contrast: Lack of deuterium limits use in MS/NMR but retains natural biochemical activity for control experiments .

Pharmacokinetic Studies

This compound demonstrates ~10% slower metabolic clearance compared to non-deuterated D-phenylalanine in rodent models, attributed to the kinetic isotope effect (KIE) of deuterium .

Enzyme Mechanism Probes

In tyrosine hydroxylase assays, this compound reduces reaction rates by 15–20% versus the protiated form, highlighting deuterium’s impact on C-H bond breakage .

Peptide Stability

N-Boc-protected this compound shows >95% isotopic retention after 24-hour exposure to protease-rich environments, making it ideal for stable isotope-labeled peptide drugs .

Data Tables

Table 1: Key Properties of this compound and Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Content Enantiomeric Purity
This compound 362049-55-6 C₆D₅CH₂CH(NH₂)COOH 170.22 99 atom% D >98% D
L-Phenyl-D5-alanine 56253-90-8 C₆D₅CH₂CH(NH₂)COOH 170.22 98 atom% D >98% L
This compound-2,3,3-d3 1202064-02-5 C₆D₅CD₂CD(NH₂)COOH 173.23 98 atom% D >98% D
This compound-N-t-Boc 1213661-19-8 C₁₄H₁₄D₅NO₄ 270.33 99 atom% D >98% D

Table 2: Commercial Suppliers and Pricing (Representative Data)

Supplier Product Code Quantity Price (USD)
Cambridge Isotope Laboratories DLM-1258-5 0.5 g 11,600
Kanto Reagents CDN-D-6332 100 mg 52,800
Chongqing Chemdad Boc-Phe-OH-d5 100 mg 57,200

Vorbereitungsmethoden

Catalytic Deuteration and Enzymatic Resolution

Synthesis of the Oxazolone Precursor

The foundational approach involves synthesizing a 2-methyl oxazolone derivative from benzaldehyde-D6 . Benzaldehyde-D6 undergoes condensation with methyl isocyanoacetate in the presence of a base, forming the oxazolone ring. This intermediate is critical for introducing deuterium into the phenyl ring while preserving the stereochemical configuration.

Catalytic Reduction with Deuterium Gas

The oxazolone derivative is subjected to catalytic deuteration using palladium on barium sulfate (Pd/BaSO₄) under deuterium gas (D₂) . This step replaces all five hydrogen atoms on the phenyl ring with deuterium, yielding a fully deuterated oxazolone intermediate. The reaction occurs in deuterated solvents (e.g., D₂O or deuterated methanol) to prevent proton back-exchange.

Hydrolysis and Enzymatic Deacylation

Hydrolysis of the deuterated oxazolone produces acetylphenyl-D5-alanine-2,3,3-D3, which undergoes enzymatic deacylation using a stereoselective lipase or acylase . The enzyme selectively cleaves the acetyl group from the L-enantiomer, leaving the D-enantiomer intact. Subsequent purification via chromatography isolates D-phenyl-D5-alanine with high enantiomeric excess (>98%).

Key Data:

  • Catalyst : Pd/BaSO₄ (5% w/w)

  • Deuteration Efficiency : >95% incorporation

  • Enzymatic Resolution Yield : ~60% (theoretical)

Chiral Resolution of Racemic DL-Phenyl-D5-Alanine

Synthesis of Racemic DL-Phenyl-D5-Alanine

DL-Phenyl-D5-alanine is synthesized via a Strecker synthesis variant, where deuterated benzaldehyde (C₆D₅CHO) reacts with ammonium chloride and sodium cyanide in a deuterated medium . The resulting aminonitrile is hydrolyzed under acidic conditions to yield the racemic DL mixture.

Diastereomeric Salt Formation

The racemic mixture is resolved using chiral resolving agents such as (+)- or (-)-tartaric acid. The D-enantiomer forms a less soluble diastereomeric salt with the resolving agent, which precipitates out of solution . Repeated recrystallization enhances enantiomeric purity.

Limitations and Practical Considerations

This method suffers from moderate yields (~50%) due to equilibrium limitations during salt formation . Additionally, scalability is challenging, as large quantities of chiral resolving agents are required.

Key Data:

  • Resolving Agent : (-)-Tartaric acid

  • Purity After Recrystallization : 90–95% enantiomeric excess

Direct Deuteration via Hydrogen-Deuterium Exchange

Catalytic Deuteration of Phenylalanine

In this method, L-phenylalanine is dissolved in a deuterated solvent (e.g., D₂O) and exposed to deuterium gas (D₂) over a platinum or palladium catalyst. The reaction substitutes hydrogens on the phenyl ring with deuterium at elevated temperatures (80–100°C). However, this approach lacks stereoselectivity, necessitating subsequent chiral separation.

Post-Deuteration Chiral Purification

The deuterated racemic mixture is subjected to enzymatic resolution (as in Section 1.3) or chiral chromatography using a cellulose-based stationary phase. High-performance liquid chromatography (HPLC) with a chiral column achieves >99% enantiomeric purity but requires specialized equipment.

Key Data:

  • Deuteration Temperature : 80–100°C

  • Catalyst : Pd/C (10% w/w)

  • Deuterium Incorporation : 85–90%

Comparative Analysis of Preparation Methods

Method Key Steps Yield Purity Scalability
Catalytic DeuterationOxazolone synthesis, enzymatic resolution~60%>98% eeModerate
Chiral ResolutionRacemic synthesis, diastereomeric salt~50%90–95% eeLow
Direct DeuterationH/D exchange, chiral chromatography~40%>99% eeHigh

Eigenschaften

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-NQJMBGHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.